molecular formula C12H11NO B11907365 3-(Isoquinolin-4-YL)propanal

3-(Isoquinolin-4-YL)propanal

Cat. No.: B11907365
M. Wt: 185.22 g/mol
InChI Key: YVBBCLZGOWRLRC-UHFFFAOYSA-N
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Description

3-(Isoquinolin-4-YL)propanal is a chemical compound with the molecular formula C12H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-4-YL)propanal can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . Another method involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes that are efficient and environmentally friendly. For example, the use of metal catalysts such as palladium and copper in tandem reactions can produce high yields of the desired compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-4-YL)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the isoquinoline ring.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives depending on the reagent used.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-isoquinolin-4-ylpropanal

InChI

InChI=1S/C12H11NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-2,4,6-9H,3,5H2

InChI Key

YVBBCLZGOWRLRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCC=O

Origin of Product

United States

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